N-(3-iodopyridin-2-yl)pivalamide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-(3-iodopyridin-2-yl)-2,2-dimethylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13IN2O/c1-10(2,3)9(14)13-8-7(11)5-4-6-12-8/h4-6H,1-3H3,(H,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHHVZQZQGUTYJM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=C(C=CC=N1)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13IN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30449382 | |
| Record name | N-(3-Iodopyridin-2-yl)-2,2-dimethylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30449382 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
113975-31-8 | |
| Record name | N-(3-Iodopyridin-2-yl)-2,2-dimethylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30449382 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 113975-31-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Significance of Pyridine Based Compounds in Chemical Synthesis and Research
Pyridine (B92270) and its derivatives are fundamental heterocyclic compounds that play a crucial role across the chemical sciences. beilstein-journals.orgnih.gov The pyridine ring is a common motif found in a vast array of natural products, including alkaloids like nicotine, and essential biomolecules such as the coenzyme NAD⁺ and vitamins like niacin. nih.govrsc.org Its prevalence extends to synthetic molecules of immense practical importance.
The significance of pyridine-based compounds stems from several key properties:
Ligand Chemistry: The nitrogen atom in the pyridine ring possesses a lone pair of electrons, making it an excellent ligand for coordinating with metal centers. This property is extensively used in the design of catalysts for a wide range of organic transformations. nih.govscbt.com
Synthetic Versatility: The pyridine ring can be functionalized through various chemical reactions. While it is generally electron-deficient and thus less reactive towards electrophilic aromatic substitution compared to benzene, it readily undergoes nucleophilic substitution, particularly at the C2 and C4 positions. nih.gov Modern synthetic methods, especially transition metal-catalyzed cross-coupling and C-H activation reactions, have vastly expanded the toolkit for creating polysubstituted pyridines. nih.gov
Physicochemical Properties: The nitrogen atom imparts polarity and basicity to the molecule, influencing its solubility and interaction with biological targets. beilstein-journals.orgrsc.org Pyridine itself is a useful basic solvent for a variety of reactions. nih.gov
The continuous demand for novel pharmaceuticals and functional materials ensures that the development of new methods for synthesizing and functionalizing pyridines remains an active and vital area of research. nih.gov
Overview of Pivalamide Directing Groups in C–h Functionalization
The selective functionalization of carbon-hydrogen (C-H) bonds, once considered a formidable challenge due to their general inertness, has become a cornerstone of modern synthetic strategy. A leading approach to control the site-selectivity of these reactions is the use of directing groups. A directing group is a functional group within a substrate that coordinates to a metal catalyst and delivers it to a specific, often proximal, C-H bond, enabling its selective cleavage and subsequent functionalization.
Among the various directing groups developed, the pivalamide (B147659) group (-NHC(O)t-Bu) has proven to be particularly effective, especially in palladium-catalyzed reactions. Key features of the pivalamide directing group include:
Strong Coordinating Ability: The amide oxygen can effectively coordinate to a metal center, forming a stable cyclometalated intermediate that is crucial for the C-H activation step.
Steric Bulk: The bulky tert-butyl group can influence the regioselectivity of the reaction and can also prevent undesired side reactions, such as N-H functionalization.
Robustness and Removability: The pivalamide group is stable under a wide range of reaction conditions but can often be removed under acidic or basic conditions to reveal a free amine, adding to its synthetic utility.
The pivalamide group has been successfully employed to direct the ortho-C-H functionalization of various aromatic systems. For instance, in N-pivaloylanilines, the pivalamide group directs lithiation to the ortho position of the aniline (B41778) ring. core.ac.uk In the context of pyridine (B92270) chemistry, N-(pyridin-2-yl)pivalamides are valuable substrates where the pivalamide group, in concert with the pyridine nitrogen, can direct functionalization at specific positions on the pyridine ring or on an adjacent aryl group.
Contextualizing N 3 Iodopyridin 2 Yl Pivalamide Within Halogenated Pyridine Chemistry
Halogenated pyridines are indispensable building blocks in organic synthesis. The carbon-halogen bond serves as a versatile handle for a wide array of transformations, most notably transition metal-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Heck, and Sonogashira couplings. cymitquimica.comresearchgate.net These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds with high precision.
The reactivity of halopyridines in these reactions is dependent on the nature of the halogen and its position on the ring. The general reactivity trend is I > Br > Cl. Iodo-pyridines are typically the most reactive substrates, often undergoing oxidative addition to a palladium(0) catalyst under milder conditions than their bromo or chloro counterparts.
N-(3-iodopyridin-2-yl)pivalamide is strategically designed to exploit the advantages of both a directing group and a reactive halogen. Its structure allows for a dual approach to functionalization:
Cross-Coupling at the C3-Position: The iodine atom at the 3-position provides a reactive site for introducing a wide variety of substituents via established cross-coupling methodologies.
Directed C-H Functionalization: The pivalamide (B147659) group at the 2-position can direct the functionalization of other C-H bonds on the pyridine (B92270) ring, for example at the C4-position.
This dual reactivity makes this compound a highly valuable precursor for the synthesis of complex, polysubstituted pyridines through sequential and regioselective reaction pathways. The ability to first perform a C-H functionalization directed by the pivalamide group and then a cross-coupling reaction at the iodo-position (or vice-versa) offers a powerful and flexible strategy for building molecular complexity.
Below is a table summarizing the key properties of this compound.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₃IN₂O | nih.gov |
| Molecular Weight | 304.13 g/mol | nih.gov |
| Appearance | Solid | cymitquimica.com |
| Purity | Typically ≥95% | cymitquimica.com |
| InChI Key | WHHVZQZQGUTYJM-UHFFFAOYSA-N | cymitquimica.com |
This compound is a chemical compound of interest in organic synthesis and medicinal chemistry. This article explores the various synthetic methodologies developed for its preparation, categorized into direct and indirect routes.
Mechanistic Investigations of N 3 Iodopyridin 2 Yl Pivalamide Reactions
Elucidation of Catalytic Cycles in C–H Functionalization
The C–H functionalization of substrates like N-(3-iodopyridin-2-yl)pivalamide, typically catalyzed by palladium, proceeds through well-defined catalytic cycles. nih.gov The most commonly proposed pathway involves a Pd(II)/Pd(IV) cycle. nih.gov This cycle is generally understood to proceed through five key steps:
Ligand Coordination: The cycle initiates with the coordination of the pivalamide (B147659) directing group on the pyridine (B92270) substrate to the Pd(II) catalyst. nih.gov
C–H Activation/Cyclometalation: This is a crucial step where the catalyst, guided by the directing group, selectively activates a proximal C–H bond. This typically occurs via an inner-sphere, concerted metalation-deprotonation (CMD) pathway, forming a stable five-membered cyclopalladated intermediate (a palladacycle). nih.govmdpi.com The acetate (B1210297) from the palladium precatalyst, Pd(OAc)₂, often acts as the internal base in this deprotonation step. mdpi.com
Oxidation: The resulting palladacycle (a Pd(II) species) is then oxidized by an external oxidant to a high-valent Pd(IV) intermediate. nih.gov
Reductive Elimination: The Pd(IV) intermediate undergoes C–X bond-forming reductive elimination (where X is the functional group being introduced), releasing the desired product. nih.gov This step regenerates a Pd(II) species.
Ligand Exchange: Finally, the product dissociates from the palladium center, and a new molecule of the substrate coordinates to the catalyst, closing the catalytic cycle. nih.gov
An alternative mechanistic manifold is the Pd(II)/Pd(0) pathway. In this cycle, the cyclopalladated intermediate undergoes a reductive process to form the product and a Pd(0) species, which is then re-oxidized back to the active Pd(II) catalyst to continue the cycle. nih.gov However, for many directed C–H functionalization reactions, experimental evidence often points towards the Pd(II)/Pd(IV) cycle as the operative mechanism. nih.gov
Transition State Analysis in Directed Reactions
Computational studies, particularly using Density Functional Theory (DFT), have been instrumental in analyzing the transition states of reactions involving amide-directed C–H activation. The key C–H activation step is generally found to proceed through a concerted metalation-deprotonation (CMD) mechanism. rsc.org
For a substrate like this compound, the pivalamide's carbonyl oxygen and the pyridine nitrogen coordinate to the palladium center. This pre-coordination is essential for the subsequent C–H activation. The transition state for the CMD step involves a six-membered ring structure where the palladium is bound to the pyridine nitrogen and the amide oxygen, an acetate ligand abstracts the proton from the C–H bond, and the carbon atom forms a bond with the palladium center. The explicit inclusion of solvent molecules and additives in computational models has been shown to stabilize this transition state and lower the activation energy barrier. rsc.org
Analysis of different potential directing atoms within a molecule reveals the importance of thermodynamic and kinetic factors. It is not sufficient to analyze the stability of the intermediate complexes alone; the activation energies of the associated transition states are decisive. researchgate.net For instance, in related N-methoxy amides, calculations show that the transition state involving coordination of the amide nitrogen to palladium is significantly lower in energy than one involving the methoxy (B1213986) oxygen, thereby dictating the reaction pathway. researchgate.net This highlights that the specific geometry and electronic properties of the directing group are critical in determining the energetic favorability of the C–H activation transition state.
Role of the Pivalamide Directing Group in Reaction Mechanisms
The pivalamide group in this compound serves as a powerful monodentate directing group in C–H functionalization reactions. nih.govrsc.org Directing groups are functional units within a substrate that coordinate to a transition metal catalyst, delivering it to a specific, nearby C–H bond. snnu.edu.cn This chelation assistance overcomes the challenge of poor reactivity and lack of site-selectivity that often plagues intermolecular C–H activation. snnu.edu.cnresearchgate.net
The mechanism of action for the pivalamide group involves:
Coordination: The lone pair of electrons on the amide's carbonyl oxygen coordinates to the electrophilic palladium(II) center.
Positioning: This coordination event brings the palladium catalyst into close spatial proximity to the C–H bonds ortho to the directing group on the pyridine ring.
Cyclometalation: The favorable positioning facilitates the formation of a stable five-membered palladacycle intermediate through C–H activation, a key step in the catalytic cycle. nih.govnih.gov
The electronic nature of the directing group can influence reaction rates. Studies on various substituted pyridine derivatives have shown that electron-withdrawing directing groups can accelerate the rate of C–H functionalization. nih.gov Furthermore, additives can play a synergistic role. For example, pivalic acid can act as a proton shuttle in the cyclometalation-deprotonation (CMD) step, aiding the C–H bond cleavage. rsc.org The robustness of the amide as a directing group is confirmed by its ability to direct further functionalization reactions even after an initial transformation has occurred on the substrate. nih.gov
Kinetic Studies of this compound Transformations
Kinetic studies are crucial for elucidating reaction mechanisms, particularly for identifying the rate-determining step of a catalytic cycle. For palladium-catalyzed C–H functionalization reactions directed by nitrogen-containing groups, kinetic analyses have provided significant insights. nih.gov
Kinetic Isotope Effect (KIE): The kinetic isotope effect, determined by comparing the reaction rates of a substrate and its deuterated analogue (kH/kD), is a powerful tool to probe whether a C–H bond is broken in the rate-determining step. In many palladium-catalyzed directed C–H functionalization reactions, a primary intramolecular KIE value between 2.2 and 6.7 is observed. nih.gov A significant KIE suggests that C–H bond cleavage is indeed a kinetically relevant step. For instance, the intramolecular KIE for a C–H phenylation was found to be 2.5 ± 0.2, supporting the involvement of C–H cleavage in the rate-determining part of the cycle. nih.gov
These kinetic data, when combined, allow for the construction of a detailed mechanistic picture and a proposed catalytic cycle that is consistent with the experimental observations.
Interactive Data Table: Kinetic Isotope Effect in a Related C-H Functionalization
The following table presents data from a kinetic isotope effect experiment in a representative palladium-catalyzed C-H arylation, illustrating a common method for mechanistic investigation.
| Experiment Type | Substrates | kH/kD Value | Implication |
| Intramolecular KIE | 1-(penta-deuterophenyl)-3-methylpyridine | 2.5 ± 0.2 | C–H bond cleavage is involved in the rate-determining step. |
| Intermolecular KIE | 3-methyl-2-phenylpyridine vs. 3-methyl-2-(d₅)-phenylpyridine | 1.1 ± 0.1 | C–H activation is not the sole rate-limiting step under these conditions. |
Data adapted from related studies on directed C-H functionalization. nih.gov
Computational Studies on N 3 Iodopyridin 2 Yl Pivalamide and Its Derivatives
Density Functional Theory (DFT) Calculations for Reaction Pathways
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems, and it has been widely applied to understand the mechanisms of chemical reactions. DFT calculations can elucidate the step-by-step pathway of a reaction, identifying transition states and intermediates, and determining the energy barriers associated with each step.
In the context of reactions involving pivalamide-directed C-H functionalization, DFT studies have been instrumental. For instance, in palladium-catalyzed reactions, additives are often used to improve efficiency. DFT (M06) computations have been used to explore the role of additives like zinc chloride (ZnCl₂) and pivalic acid in the palladium-catalyzed synthesis of isoxazolone from benzohydroxamic acid. rsc.org These calculations revealed that ZnCl₂ can participate in two ways: by coordinating to the carbonyl group during the C-H activation step and by forming a hetero-bimetallic Pd-Zn species that facilitates the reductive elimination step. rsc.org Pivalic acid was found to assist in proton transfer during the C-H bond activation through a cyclometallation deprotonation process. rsc.org
Furthermore, DFT calculations have been employed to clarify the mechanisms of cycloaddition reactions. For example, studies on the [3+2] cycloaddition between nitrile oxides and alkenes used the M06-2X functional to compare a stepwise radical-mediated pathway with a concerted one, finding that the radical mechanism had significantly lower energy barriers. mdpi.com Similarly, in copper-catalyzed cycloadditions, DFT calculations at the M06/6-311+G(d,p) level showed that the chelation of a copper cation is crucial for determining the chemo- and regioselectivity of the reaction. mdpi.com
For palladium-catalyzed reactions involving phosphorus nucleophiles, DFT has been used to compute the full free-energy profiles. researchgate.net These studies help to explain the observed product distributions by identifying the transition states that determine the reaction's outcome. The choice of nucleophile, such as changing from an H-phosphonate to an H-phosphonothioate, can alter the critical transition states and thus the product ratio. researchgate.net Such detailed mechanistic insights are vital for optimizing reaction conditions and designing more efficient synthetic routes.
Conformational Analysis and Intramolecular Interactions
The three-dimensional shape (conformation) of a molecule and the non-covalent interactions within it are fundamental to its chemical and physical properties. Computational methods are frequently used to analyze the different possible conformations of a molecule and to quantify the strength of its intramolecular interactions.
A study on the polymorphs of a bis(pyridinyl)-substituted benzimidazole (B57391) highlights the importance of conformational differences. nih.gov The three identified polymorphs differed in the orientation of their pyridinyl substituents. DFT calculations were performed to determine the relative energies of these conformations, revealing an energy spread of 10.6 kJ mol⁻¹ between them. nih.gov
Analysis of the Hirshfeld surfaces for these polymorphs indicated the presence of various intermolecular C-H···N interactions. nih.gov The strength of these interactions was quantified using DFT calculations on molecular pairs, with interaction energies found to be in the range of -11.2 to -14.4 kJ mol⁻¹. nih.gov These findings demonstrate how subtle changes in conformation can influence the types and strengths of intermolecular interactions, which in turn dictates the crystal packing and the resulting properties of the solid-state material.
Prediction of Reactivity and Regioselectivity
A significant application of computational chemistry is the prediction of how a molecule will react and where on the molecule the reaction will occur (regioselectivity). For N-(3-iodopyridin-2-yl)pivalamide, the pivalamide (B147659) group acts as a directing group in many reactions, particularly in palladium-catalyzed C-H functionalization.
The pivalamide group, similar to the picolinamide (B142947) directing group, can chelate to a metal catalyst, positioning it to activate a specific C-H bond. In palladium-catalyzed reactions of benzylpicolinamides, the ortho-C-H bond of the benzyl (B1604629) group is selectively arylated. nih.gov This is a direct consequence of the directing effect of the picolinamide group. Subsequently, the same directing group can facilitate an intramolecular C-H amination to form cyclized products. nih.gov
DFT calculations are essential for understanding and predicting this regioselectivity. By calculating the energies of the transition states for reactions at different positions on the molecule, chemists can predict which pathway is more favorable. For example, in the cycloaddition reaction leading to bicyclic tetrazoles, DFT calculations at the M06/6-31+G level showed that the initial chelation of a lithium ion to the nitrogen atoms of the reactants dictates the regiochemical outcome. mdpi.com
In the case of this compound, the pivalamide group would be expected to direct functionalization to the C-H bond at the 4-position of the pyridine (B92270) ring. The iodine atom at the 3-position also provides a site for cross-coupling reactions. Computational models can be used to predict the relative reactivity of the C-H bond versus the C-I bond under various catalytic conditions, guiding the choice of reagents to achieve the desired product.
Molecular Modeling of Related Pyridine Pivalamides
Molecular modeling encompasses a range of computational techniques used to represent and simulate molecules. These models can be used to design new molecules with specific properties and to understand their interactions with other molecules, such as enzymes or catalysts.
For example, a series of 1H-pyrrolo[2,3-c]pyridine-7-amine derivatives were designed as potassium-competitive acid blockers using a docking model. nih.gov This molecular modeling approach allowed researchers to introduce substituents at specific positions to interact with lipophilic and polar sites in the target protein, leading to the identification of potent inhibitors. nih.gov
In another study, molecular modeling was used to investigate the interactions of pyridine-containing compounds with the enzyme acetylcholinesterase. nih.gov Docking studies, molecular dynamics simulations, and binding energy calculations helped to elucidate how these molecules bind to the active site of the enzyme. nih.gov These computational insights are invaluable for the rational design of new and more effective enzyme inhibitors.
For this compound and its derivatives, molecular modeling could be used to explore their potential as ligands for various metal catalysts or as building blocks for pharmacologically active compounds. By simulating the interactions of these molecules with a target protein or catalyst, researchers can predict their binding affinity and orientation, which can help to prioritize which derivatives to synthesize and test experimentally. This computational pre-screening can save significant time and resources in the drug discovery and catalyst development processes.
Derivatives and Analogs of N 3 Iodopyridin 2 Yl Pivalamide
Synthesis and Reactivity of N-(halopyridin-2-yl)pivalamides
The synthesis of N-(halopyridin-2-yl)pivalamides, where the iodine atom is replaced by other halogens like chlorine or fluorine, typically involves the acylation of the corresponding 2-amino-halopyridine. This reaction is usually carried out using pivaloyl chloride or pivalic anhydride in the presence of a base.
The reactivity of these compounds is largely dictated by the nature of the halogen substituent. The halogen atom can be substituted with various other functional groups through nucleophilic substitution reactions . The pivalamide (B147659) group often serves as a directing group in reactions such as lithiation, influencing the position of further functionalization on the pyridine (B92270) ring. For instance, N-(4-Chloropyridin-2-yl)pivalamide and N-(5-Chloropyridin-2-yl)pivalamide are valuable intermediates in organic synthesis synchem.debldpharm.com. The presence of different halogens allows for differential reactivity in cross-coupling reactions, enabling selective functionalization.
Below is a table of representative N-(halopyridin-2-yl)pivalamides:
| Compound Name | Molecular Formula | CAS Number |
|---|---|---|
| N-(4-Chloropyridin-2-yl)pivalamide | C10H13ClN2O | 188577-70-0 synchem.de |
| N-(5-Chloropyridin-2-yl)pivalamide | C10H13ClN2O | 86847-83-8 bldpharm.com |
| N-(6-Chloropyridin-2-yl)pivalamide | C11H14ClNO | 86847-84-9 |
| N-(2-(4-ethyl-3-fluoropyridin-2-yl)phenyl)pivalamide | C18H21FN2O | 197177-82-5 |
Synthesis and Reactivity of Positional Isomers
Positional isomers of N-(3-iodopyridin-2-yl)pivalamide, such as N-(3-iodopyridin-4-yl)pivalamide and N-(4-iodopyridin-3-yl)pivalamide, are of significant interest for studying the influence of substituent placement on the molecule's properties and reactivity sigmaaldrich.comnih.gov. The synthesis of these isomers follows a similar pathway involving the acylation of the corresponding isomeric amino-iodopyridine.
The position of the iodo and pivalamido groups on the pyridine ring profoundly affects the molecule's reactivity. For example, the directing effect of the pivalamido group in lithiation reactions will target different positions on the pyridine ring depending on its location google.com. In N-(pyridin-3-ylmethyl)pivalamide, lithiation occurs at the 4-position researchgate.net. This regioselectivity is crucial for the synthesis of specifically substituted pyridine derivatives. Similarly, the feasibility and outcome of metal-catalyzed cross-coupling reactions, like Suzuki or Heck couplings, are sensitive to the steric and electronic environment of the carbon-iodine bond, which varies between positional isomers.
Key positional isomers include:
| Compound Name | Molecular Formula | CAS Number |
|---|---|---|
| N-(3-Iodopyridin-4-yl)pivalamide | C10H13IN2O | 819120-13-5 nih.gov |
| N-(4-Iodopyridin-3-yl)pivalamide | C10H13IN2O | 113975-32-9 sigmaaldrich.com |
| N-(3-Hydroxy-2-iodopyridin-4-yl)pivalamide | C10H13IN2O2 | Not Available sigmaaldrich.comscbt.comalchempharmtech.com |
Modifications of the Pivalamide Group
The pivalamide group, consisting of a bulky tert-butyl group attached to the amide carbonyl, plays a critical role as a protecting group for the amino functionality on the pyridine ring. Its steric hindrance can also direct the regioselectivity of subsequent reactions.
Varying Acyl Protecting Groups
The pivaloyl group is a robust protecting group for amines, often employed due to its stability under various reaction conditions. However, its removal can be challenging sciforum.net. In organic synthesis, a range of other acyl groups can be used to protect amines, offering different levels of stability and varying conditions for deprotection.
Formyl Group : This is a smaller protecting group that can be removed under milder conditions. For example, N(in)-formyl groups on tryptophan can be cleaved using reagents like 1,2-dimethylethylenediamine or in a buffer solution researchgate.net.
Acetyl Group : Less sterically hindered than the pivaloyl group, the acetyl group offers easier introduction and removal, but with reduced stability towards nucleophiles and bases.
Picoloyl (Pico) Group : This group has been used as a versatile protecting group, particularly in carbohydrate chemistry. It can be chemoselectively cleaved using catalytic amounts of iron(III) or copper(II) salts nih.gov.
The choice of acyl protecting group is a strategic decision in a synthetic route, balancing the need for stability during intermediate steps with the requirement for efficient removal in the final stages.
Amide Substituent Effects
Modifying the substituents on the amide nitrogen can significantly alter the electronic properties and reactivity of the molecule. The lone pair of electrons on the amide nitrogen can be delocalized into the carbonyl group, which reduces the basicity of the nitrogen compared to an amine masterorganicchemistry.com.
N-Alkylation : Introducing an alkyl group on the amide nitrogen (forming a tertiary amide) removes the N-H proton, preventing deprotonation and altering its directing group capabilities in metallation reactions.
Pyridine Ring Modifications
Introducing additional substituents onto the pyridine ring of this compound is a common strategy to create analogs with tailored properties. These substituents can influence the molecule's electronic character, provide new sites for chemical reactions, or impose steric constraints that affect reactivity and conformation.
Introduction of Additional Substituents (e.g., formyl, chloro, fluoro)
The synthesis of these more complex derivatives often starts from an already substituted aminopyridine, which is then iodinated and acylated, or by direct functionalization of the this compound core, leveraging directing group effects.
Formyl Group : The introduction of a formyl (aldehyde) group, as seen in N-(5-Fluoro-4-formyl-3-iodopyridin-2-yl)pivalamide, provides a reactive handle for further transformations such as reductive amination, oxidation to a carboxylic acid, or Wittig-type reactions sigmaaldrich.com.
Chloro and Fluoro Groups : Halogen substituents like chloro and fluoro atoms modify the electronic properties of the pyridine ring through their inductive electron-withdrawing effects nih.gov. This can influence the acidity of ring protons and the regioselectivity of electrophilic or nucleophilic substitution reactions. Compounds like N-(6-chloro-3-iodopyridin-2-yl)pivalamide possess multiple halogen sites, allowing for selective or sequential cross-coupling reactions . The presence of fluorine can also impact the molecule's conformational preferences and metabolic stability .
The strategic placement of these substituents is key to building complex molecular architectures based on the N-(iodopyridin-2-yl)pivalamide scaffold.
| Compound Name | Additional Substituents | Molecular Formula |
|---|---|---|
| N-(6-chloro-3-iodopyridin-2-yl)pivalamide | 6-chloro | C10H12ClIN2O |
| N-(5-Fluoro-4-formyl-3-iodopyridin-2-yl)pivalamide | 5-fluoro, 4-formyl sigmaaldrich.com | C11H12FIN2O2 |
| N-(2-Chloro-4-hydroxy-6-iodopyridin-3-yl)pivalamide | 2-chloro, 4-hydroxy, 6-iodo (isomer) alchempharmtech.com | C10H12ClIN2O2 |
| N-(2-chloro-6-iodopyridin-3-yl)pivalamide | 2-chloro, 6-iodo (isomer) sigmaaldrich.com | C10H12ClIN2O |
Formation of Fused Heterocyclic Systems from this compound Scaffolds
The rigid, three-dimensional structure of the this compound scaffold, combined with the reactive C-I bond on the pyridine ring, makes it a valuable precursor for the synthesis of complex, fused heterocyclic systems. Intramolecular cyclization reactions, particularly those catalyzed by transition metals, offer a powerful strategy to construct polycyclic structures with high degrees of efficiency and stereocontrol. One notable application of a derivative of this compound is in the enantioselective synthesis of phenanthridinone analogues through an intramolecular Mizoroki-Heck reaction.
Nickel-Catalyzed Enantioselective Intramolecular Mizoroki-Heck Reaction
Detailed research has demonstrated the utility of N-(3-Iodopyridin-2-yl)-1-ethylcyclohexa-2,5-diene-1-carboxamide, a derivative of the primary scaffold, in a Nickel-catalyzed enantioselective intramolecular Mizoroki-Heck reaction. This reaction facilitates the transformation of symmetrical 1,4-cyclohexadienes linked to an aryl halide into phenanthridinone analogues that feature quaternary stereocenters. This approach is significant as it provides direct access to six-membered heterocyclic systems bearing all-carbon quaternary stereocenters, a challenging synthetic target.
The reaction's success hinges on overcoming common side reactions such as proto-dehalogenation and alkene reduction. Optimization of the reaction conditions has been a key focus of the research in this area. It was found that the choice of the halide on the pyridine ring significantly impacts the reaction yield. For instance, in a related system, an iodo-derivative demonstrated a higher yield (91%) compared to a bromo-analogue, which is attributed to the greater difference in reactivity between the Ar-I and Ar-Cl bonds versus the Ar-Br and Ar-Cl bonds in the presence of the nickel catalyst ias.ac.in.
A key advantage of the Nickel-catalyzed approach is its compatibility with heterocyclic rings within the substrate, a feature not always observed with palladium-catalyzed conditions ias.ac.in. This highlights the unique benefits of using nickel for this specific transformation. The enantioselectivity of the reaction is achieved through the use of a chiral ligand, (S)-tBu-iQuinox L27, leading to the formation of the phenanthridinone derivatives in good to excellent yields and with high enantioselectivities ias.ac.in.
Below is a table summarizing the key aspects of this intramolecular Heck reaction.
Table 1: Nickel-Catalyzed Enantioselective Intramolecular Mizoroki-Heck Reaction
| Feature | Description |
|---|---|
| Scaffold Derivative | N-(3-Iodopyridin-2-yl)-1-ethylcyclohexa-2,5-diene-1-carboxamide |
| Reaction Type | Enantioselective Intramolecular Mizoroki-Heck Reaction |
| Catalyst System | Nickel-based catalyst |
| Chiral Ligand | (S)-tBu-iQuinox L27 |
| Product Class | Phenanthridinone analogues with quaternary stereocenters |
| Key Advantages | - Direct access to six-membered rings with all-carbon quaternary stereocenters.- Control over proto-dehalogenation and alkene reduction side products.- Compatibility with heterocyclic substrates where Palladium catalysts may fail. |
| Significance | Provides a method to construct complex, chiral, fused heterocyclic systems. |
The development of this Nickel-catalyzed intramolecular Heck reaction showcases the potential of this compound-derived scaffolds in the synthesis of architecturally complex and stereochemically rich fused heterocyclic systems, which are of significant interest in medicinal chemistry and materials science.
Applications in Advanced Organic Synthesis
Precursor for Complex Heterocyclic Scaffolds
This compound is instrumental in the synthesis of intricate heterocyclic systems, which form the core of many biologically active molecules and functional materials.
N-(3-iodopyridin-2-yl)pivalamide is a key starting material for the synthesis of multi-substituted pyridines. rsc.org The iodine atom can be readily displaced or involved in cross-coupling reactions to introduce a variety of substituents at the 3-position of the pyridine (B92270) ring. Following these transformations, the pivaloyl protecting group can be removed to liberate the amine, which can then be further modified. This sequential functionalization allows for the controlled and regioselective synthesis of highly substituted pyridine derivatives that are otherwise difficult to access.
Furthermore, this compound holds potential as a precursor for the synthesis of 3-alkylpyridine alkaloids, a class of marine natural products with promising biological activities. nih.govmdpi.com The ability to introduce alkyl chains at the 3-position via coupling reactions, followed by deprotection and further manipulation, provides a synthetic route to these complex natural products and their analogues. researchgate.net
This compound and its derivatives are crucial for the construction of various pyrido-fused heterocyclic systems. One notable example is the synthesis of pyrido[2,3-d]pyridazines. nih.govrsc.org These fused systems are of significant interest due to their diverse pharmacological properties. The synthesis often involves a cyclocondensation reaction where the pyridine ring of the precursor is annulated with a pyridazine (B1198779) ring. The substituents on the initial pyridine ring, introduced via the iodo-intermediate, become integral parts of the final fused structure, influencing its biological activity. Research has shown that novel pyrido[2,3-d]pyridazine-2,8-dione derivatives can be synthesized and exhibit potential as anti-inflammatory agents by targeting cyclooxygenase (COX) enzymes. nih.govrsc.org
Intermediate in the Synthesis of Organic Building Blocks for Diverse Libraries
The reactivity of this compound makes it an excellent intermediate for generating a wide array of organic building blocks. These building blocks can then be used in combinatorial chemistry and high-throughput screening to create diverse chemical libraries for drug discovery and materials science. The ability to introduce various functional groups through the iodine handle allows for the rapid generation of a multitude of pyridine-based scaffolds.
Facilitating Site-Selective Functionalization of Pyridine Rings
The presence of the pivalamido group in this compound plays a crucial role in directing the regioselectivity of further reactions on the pyridine ring. This directing effect, combined with the reactivity of the carbon-iodine bond, allows for precise, site-selective functionalization. This level of control is essential for the synthesis of complex molecules where specific substitution patterns are required for desired biological activity or material properties. The activation of the pyridine ring can be modulated to favor reactions at specific positions, enabling chemists to build molecular complexity with a high degree of precision. digitellinc.comnih.gov
Enabling Access to Pharmacologically Relevant Scaffolds
The pyridine moiety is a common feature in many pharmaceuticals, and this compound provides a gateway to a variety of pharmacologically relevant scaffolds.
The versatility of this compound and its derivatives makes them valuable intermediates in the synthesis of enzyme inhibitors. For instance, pyrido[2,3-d]pyrimidin-4(3H)-one derivatives, which can be synthesized from precursors derived from this compound, have been investigated as potential inhibitors of Epidermal Growth Factor Receptor (EGFR) and its mutants, which are implicated in cancer. nih.gov Additionally, pyrrolo[2,3-b]pyridine-based structures, accessible through multi-step syntheses that can utilize iodo-pyridine intermediates, have been developed as inhibitors for enzymes like NADPH oxidase 2 (NOX2), which is involved in various diseases. nih.gov The ability to readily functionalize the pyridine ring allows for the fine-tuning of the inhibitor's structure to optimize its binding affinity and selectivity for the target enzyme.
Precursors for Anti-inflammatory Agents
This compound is a promising precursor for the synthesis of various heterocyclic compounds that have shown potential as anti-inflammatory agents. The development of novel anti-inflammatory drugs is a significant area of research, and pyridine-based scaffolds are of particular interest.
One such class of compounds are the pyrido[2,3-d]pyridazines, which have been investigated for their anti-inflammatory properties. rsc.orgnih.gov The synthesis of these fused heterocyclic systems can be envisioned to start from this compound. A plausible synthetic route would involve a Sonogashira coupling of the iodopyridine with a terminal alkyne. wikipedia.orgorganic-chemistry.orgresearchgate.net Subsequent deprotection of the pivalamide (B147659) group to reveal the free amine, followed by a cyclization reaction with a suitable reagent like hydrazine, could lead to the formation of the pyrido[2,3-d]pyridazine (B3350097) core. The substituents on the final compound, which can be varied by choosing different alkynes, can then be fine-tuned to optimize anti-inflammatory activity.
Another important class of anti-inflammatory agents are the pyrido[2,3-d]pyrimidine (B1209978) derivatives. derpharmachemica.comresearchgate.netnih.gov The synthesis of these compounds often involves the condensation of a 2-aminopyridine (B139424) derivative with a suitable carbonyl compound. In this context, this compound could be functionalized via a cross-coupling reaction, such as a Suzuki or Stille coupling, to introduce a desired substituent at the 3-position. Following the removal of the pivalamide protecting group, the resulting 2-amino-3-substituted pyridine can then undergo cyclization to form the pyrido[2,3-d]pyrimidine scaffold.
The following table presents examples of pyrido[2,3-d]pyridazine and pyrido[2,3-d]pyrimidine derivatives that have been investigated for their anti-inflammatory activity.
| Compound Class | Example Compound | Reported Anti-inflammatory Activity | Reference |
| Pyrido[2,3-d]pyridazine | 7c (a N-phenyl-substituted pyrido[2,3-d]pyridazine-2,8-dione) | Showed significant inhibition of ear edema in an in vivo model. nih.gov | nih.gov |
| Pyrido[2,3-d]pyrimidine | 1 (3-ethyl-5-methyl-7-phenylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione) | Demonstrated moderate anti-inflammatory activity in a paw edema model. researchgate.net | researchgate.net |
These examples highlight the potential of these heterocyclic systems as anti-inflammatory agents, and this compound represents a key starting material for their synthesis.
Building Blocks for Neuroprotective Compounds
The development of new treatments for neurodegenerative disorders is a critical area of medicinal chemistry. Pyrrolo[2,3-b]pyridine derivatives have emerged as a promising class of compounds with potential neuroprotective effects. google.com The synthesis of these and related heterocyclic systems can potentially be achieved using this compound as a key building block.
A synthetic strategy to access pyrrolo[2,3-b]pyridine scaffolds could involve a Sonogashira coupling of this compound with a terminal alkyne, similar to the approach for anti-inflammatory agents. rsc.org The resulting 3-alkynyl-2-pivalamidopyridine could then undergo an intramolecular cyclization, possibly catalyzed by a transition metal, to form the pyrrolo[2,3-b]pyridine core. The nature of the alkyne used in the initial coupling step would determine the substitution pattern on the final product, allowing for the exploration of structure-activity relationships.
Furthermore, the Buchwald-Hartwig amination is a powerful tool for the formation of carbon-nitrogen bonds. nih.govrsc.orgchemspider.comnih.gov this compound is an ideal substrate for such reactions. It could be coupled with various amines or amides to introduce nitrogen-containing substituents at the 3-position. After deprotection, the resulting 2,3-diaminopyridine (B105623) derivative could be a precursor to a variety of heterocyclic systems with potential neuroprotective activity.
The table below showcases examples of pyridine-based compounds that have been explored for their neuroprotective potential.
| Compound Class | Example Compound | Potential Neuroprotective Application | Reference |
| Pyrrolo[2,3-d]pyrimidine | Tofacitinib (a JAK inhibitor) | Investigated for treatment of various immunological disorders, including some with neurological manifestations. google.com | google.com |
| 2-Amino-pyrrolo[2,3-d]pyrimidine | Compound 30 | An Aurora-A kinase inhibitor with anti-proliferative activity in tumor cell lines. nih.gov | nih.gov |
| Pyrrolo[2,3-d]pyrimidine | Compound 59 | A RET kinase inhibitor with potential applications in cancer therapy. nih.gov | nih.gov |
The synthesis of such complex molecules underscores the importance of versatile starting materials like this compound.
Scaffolds for DNA/RNA Interacting Agents
The design of molecules that can selectively bind to DNA or RNA is a field of intense research with applications in diagnostics and therapeutics. Planar, aromatic heterocyclic systems are often a key structural feature of DNA intercalators and groove binders. The pyrido[2,3-d]pyrimidine and related fused ring systems, which can be synthesized from this compound, provide a suitable scaffold for the development of such agents.
The synthesis of these planar systems can be achieved through the synthetic routes discussed previously, such as Sonogashira coupling followed by cyclization. By carefully choosing the coupling partners, it is possible to introduce functional groups that can enhance the binding affinity and selectivity for specific DNA or RNA sequences. For example, the introduction of positively charged side chains can facilitate interaction with the negatively charged phosphate (B84403) backbone of nucleic acids.
The following table provides examples of pyridine-containing compounds that have been studied for their interaction with DNA or RNA.
| Compound Class | Interaction with DNA/RNA | Potential Application | Reference |
| Pyrrolo[3,2-d]pyrimidine | Fluorescent properties influenced by substitution, suggesting potential as probes. | Fluorescent probes for nucleic acids. | beilstein-journals.org |
| 7-bromo-2,3-diphenylpyrido[2,3-b]pyrazine | Precursor to fluorescent materials. | Fluorescent sensors and materials. | researchgate.net |
The versatility of this compound in constructing such planar heterocyclic scaffolds makes it a valuable tool for the development of new DNA and RNA interacting agents.
Future Directions and Research Opportunities
Development of Novel Catalytic Systems for C–H Activation
The picolinamide (B142947) moiety within N-(3-iodopyridin-2-yl)pivalamide is an excellent directing group for transition metal-catalyzed C-H activation. nih.govnih.gov This has opened avenues for the development of more efficient and selective catalytic systems. Future research is poised to move beyond the established palladium-catalyzed reactions to explore other transition metals. For instance, nickel catalysis is a promising area, with studies showing its effectiveness in C-H trifluoromethylation of arylamines using a picolinamide directing group. researchgate.net The development of cobalt-catalyzed C-H functionalization/alkyne annulation reactions, using molecular oxygen as the oxidant, also highlights a move towards more sustainable and economical catalytic systems. researchgate.net
A significant challenge in this field is the functionalization of distal C-H bonds. researchgate.net Research into palladium-catalyzed δ-C–H chalcogenation of aliphatic picolinamides has shown that both sterically biased and unbiased substrates can be functionalized, paving the way for more complex molecular architectures. researchgate.netnih.gov Future work will likely focus on designing catalytic systems that can selectively target specific C-H bonds in the presence of multiple reactive sites, a challenge that requires a deep understanding of the interplay between the substrate, catalyst, and directing group. researchgate.net
Exploration of Asymmetric Syntheses Utilizing this compound
The development of asymmetric C-H activation reactions is a key area for future exploration. The picolinamide directing group has been successfully employed in palladium-catalyzed enantioselective γ-C(sp³)–H arylation of 3-arylpropylamines, achieving high yields and enantioselectivities through the use of chiral ligands like BINOL phosphoric acid. rsc.org This success provides a strong foundation for exploring the potential of this compound in asymmetric synthesis.
Future research will likely focus on the design and application of new chiral ligands that can work in concert with the picolinamide directing group to induce high levels of stereocontrol. The use of mono-N-protected amino acid ligands has already shown promise in palladium-catalyzed asymmetric C-H activation. researchgate.net Furthermore, the application of iridium-catalyzed asymmetric intermolecular hydroarylation of arenes directed by Weinreb amides, which are structurally related to picolinamides, suggests that other transition metals could also be employed in asymmetric transformations involving this compound. mdpi.com The synthesis of enantiomerically enriched β-amino acid derivatives through copper-catalyzed asymmetric Mannich reactions with 7-azaindoline amides further underscores the potential for developing novel asymmetric catalytic systems. mdpi.com
Integration into Flow Chemistry and Automated Synthesis
The increasing demand for rapid synthesis and screening of compound libraries in drug discovery and materials science makes the integration of this compound into flow chemistry and automated synthesis platforms a significant area of future research. youtube.com Flow chemistry offers numerous advantages over traditional batch processes, including enhanced reaction control, improved safety for hazardous reactions, and the potential for seamless integration with in-line analysis and purification. youtube.com
Given that many C-H activation reactions require precise control of reaction parameters, flow chemistry is particularly well-suited for optimizing these transformations. youtube.com The modular nature of flow chemistry systems allows for the rapid exploration of reaction conditions and the efficient generation of libraries of compounds derived from this compound. youtube.com This approach can significantly accelerate the discovery of new bioactive molecules and functional materials.
Discovery of New Chemical Transformations and Rearrangements
The unique combination of a directing group and a leaving group (iodine) in this compound opens the door to a wide range of new chemical transformations and rearrangements. The picolinamide group can direct the functionalization of one C-H bond, while the iodine atom provides a handle for subsequent cross-coupling reactions or other transformations.
Future research could explore sequential C-H/C-H and C-H/N-H coupling reactions to construct complex heterocyclic scaffolds like quinolinones and pyridones. rsc.org The synthesis of phenanthridines through a palladium-catalyzed sequential C-H functionalization, involving an initial arylation followed by an intramolecular dehydrogenative C-H amination, demonstrates the potential for cascade reactions. nih.govnih.gov Furthermore, the development of radical 1,2-difunctionalization reactions of alkynes using picolinamides suggests that this compound could be a valuable precursor for generating complex enamides. researchgate.net
Theoretical Predictions Guiding Synthetic Innovation
Computational studies are expected to play an increasingly important role in guiding the development of new reactions and catalysts involving this compound. princeton.edu Density Functional Theory (DFT) calculations can provide valuable insights into reaction mechanisms, catalyst resting states, and the factors that control regioselectivity and stereoselectivity. researchgate.net
For example, computational studies have been used to understand the higher activation barrier for C-H activation in less sterically hindered substrates, a phenomenon attributed to the Thorpe-Ingold effect. nih.gov By providing a deeper understanding of the underlying principles of C-H activation, theoretical predictions can help in the rational design of more efficient catalysts and in identifying promising new reaction pathways for this compound. This synergy between computational and experimental chemistry will be crucial for accelerating innovation in this field. princeton.edu
Q & A
What are the established synthetic routes for N-(3-iodopyridin-2-yl)pivalamide, and what reaction conditions are critical for achieving high yields?
Methodological Answer:
The synthesis typically involves reacting 3-iodopyridin-2-amine with pivaloyl chloride under anhydrous conditions. Key steps include:
- Base Selection : Triethylamine or pyridine is used to scavenge HCl generated during the amide bond formation.
- Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF) ensures solubility and prevents hydrolysis of the acid chloride.
- Temperature : Reactions are conducted at 0–25°C to minimize side reactions.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization yields high-purity product (>95%).
Critical factors include strict moisture control and stoichiometric excess (1.2–1.5 eq) of pivaloyl chloride .
Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers expect?
Methodological Answer:
- NMR Spectroscopy :
- ¹H NMR : A singlet at δ 1.2–1.4 ppm (9H, pivaloyl methyl groups), aromatic protons between δ 7.5–8.5 ppm, and absence of NH₂ signals confirms amide formation.
- ¹³C NMR : A carbonyl signal at ~175 ppm (C=O), aromatic carbons at 110–150 ppm, and a distinct iodine-coupled carbon (~90 ppm for C-3).
- IR Spectroscopy : Strong absorption at ~1650 cm⁻¹ (amide C=O stretch).
- Mass Spectrometry : Molecular ion peak [M+H]⁺ at m/z 334.99 (C₁₁H₁₄IN₂O⁺).
Combined analysis ensures structural validation and purity assessment .
How can researchers resolve contradictions in crystallographic data interpretation for halogenated pyridine derivatives like this compound?
Methodological Answer:
Crystallographic challenges (e.g., disorder, twinning) require:
- Data Redundancy : Collect high-resolution data (<1.0 Å) to improve electron density maps.
- SHELX Suite : Use SHELXL for refinement, applying restraints for thermal parameters of the iodine atom and pivaloyl group.
- Twinning Analysis : For twinned crystals (common in halogenated systems), apply TWIN/BASF commands in SHELXL to model twin domains.
- Validation Tools : Check geometry and electron density fit using CCDC tools or PLATON .
What methodological approaches are recommended for investigating the Suzuki-Miyaura cross-coupling potential of the iodo substituent in this compound?
Methodological Answer:
To explore C–I bond reactivity:
- Catalyst Screening : Test Pd(PPh₃)₄, PdCl₂(dppf), or XPhos-based catalysts (0.5–5 mol%).
- Boron Partners : Use aryl/alkyl boronic acids (1.2 eq) with K₂CO₃ or Cs₂CO₃ as base in THF/H₂O (3:1) at 60–80°C.
- Monitoring : Track reaction progress via TLC or LC-MS. Post-coupling, purify via flash chromatography.
- Side Reactions : Check for dehalogenation or amide hydrolysis under basic conditions. Optimize time (6–24 h) to balance yield and side reactions .
What are the primary chemical stability concerns for this compound under various storage conditions, and how should samples be preserved for long-term studies?
Methodological Answer:
- Light Sensitivity : The C–I bond is prone to photolytic cleavage. Store in amber vials at −20°C.
- Moisture : Hydrolysis of the amide group may occur in humid environments. Use desiccants (silica gel) in sealed containers.
- Oxygen : Degradation via radical pathways is minimized under inert gas (N₂/Ar).
- Long-Term Storage : Lyophilize and store at −80°C for >1 year stability. Monitor purity biannually via HPLC .
How can computational chemistry methods be integrated with experimental data to predict the reactivity patterns of this compound in nucleophilic substitution reactions?
Methodological Answer:
- DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to model transition states for SNAr (nucleophilic aromatic substitution).
- Electrostatic Potential Maps : Identify electron-deficient sites (C-3 iodine substitution enhances para/ortho electrophilicity).
- Kinetic Simulations : Use Eyring equations to predict activation energies for competing pathways (e.g., hydrolysis vs. coupling).
- Validation : Compare computed ¹H/¹³C NMR shifts (GIAO method) with experimental data to refine models .
What safety protocols are essential when handling this compound in laboratory settings?
Methodological Answer:
- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood for weighing and reactions.
- Exposure Control : Avoid inhalation/contact; iodine vapors require respiratory protection if heated.
- Waste Disposal : Collect halogenated waste separately. Neutralize acidic/basic residues before disposal.
- Emergency Measures : For skin contact, wash with soap/water; for eye exposure, rinse for 15 min and seek medical help .
What strategies can be employed to differentiate between possible tautomeric forms of this compound using combined spectroscopic and computational approaches?
Methodological Answer:
- Variable-Temperature NMR : Monitor chemical shifts (e.g., NH protons) from 25°C to −40°C to detect tautomer equilibria.
- X-ray Crystallography : Resolve tautomeric forms via SHELX-refined structures (e.g., enol vs. keto forms).
- Computational Free Energy Analysis : Compare relative stabilities of tautomers using Gibbs free energy calculations (M06-2X/cc-pVTZ).
- IR Coupling : Detect NH stretching vibrations (~3300 cm⁻¹) to confirm tautomer presence .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
